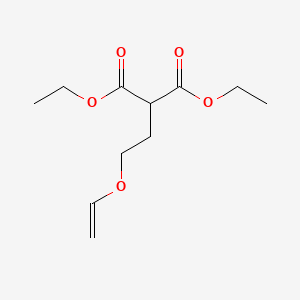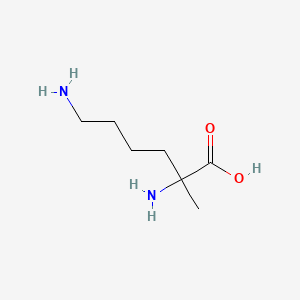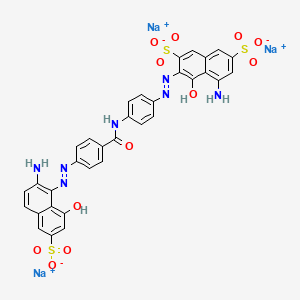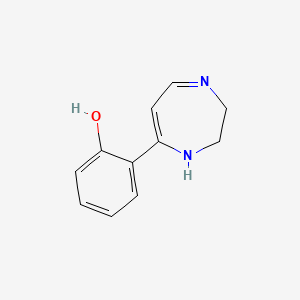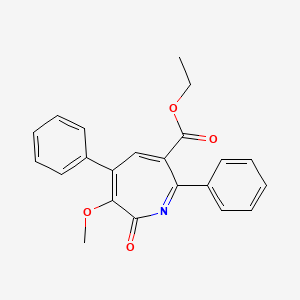
Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate is a complex organic compound with a unique structure that includes an azepine ring, which is a seven-membered heterocyclic ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound, which is then subjected to further reactions involving reagents such as ethanolic HCl to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the azepine ring.
Applications De Recherche Scientifique
Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or interact with cellular receptors, thereby modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Uniqueness
Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate is unique due to its specific structure, which includes an azepine ring and multiple functional groups This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
67171-70-4 |
|---|---|
Formule moléculaire |
C22H19NO4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
ethyl 6-methoxy-7-oxo-2,5-diphenylazepine-3-carboxylate |
InChI |
InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(26-2)21(24)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clé InChI |
RKMFVSQWOGBUST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=O)N=C1C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





